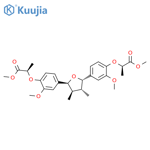

Cas no 88497-87-4 (Manassantin A)

Manassantin A 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-,(aR,a'R)-

- Manassantin A

- 1-(3,4-dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

- Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]

- (αR,α′R)-α,α′-[[(2S,3R,4R,5S)-Tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxybenzenemethanol] (ACI)

- (-)-Manassantin A

- HNP 98701C

- Saucernetin A

- MFCD01744932

- DTXSID601008192

- 3,3'-{(3,4-Dimethyloxolane-2,5-diyl)bis[(2-methoxy-4,1-phenylene)oxy]}bis[1-(3,4-dimethoxyphenyl)propan-1-olato]

- BRN 4640385

- Benzenemethanol, alpha,alpha'-((tetrahydro-3,4-dimethyl-2,5-furandiyl)bis((2-methoxy-4,1-phenylene)oxyethylidene))bis(3,4-dimethoxy-

- Manassantin A , HPLC Grade

- (1R,2R,1'R,2'R)-2,2'-{[(2S,3R,4R,5S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis[(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(3,4-dimethoxyphenyl)propan-1-ol]

- CHEMBL550919

- SCHEMBL16442135

- Benzenemethanol, alpha,alpha'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-, (alphaR,alpha'R)-

- (1R,1'R,2R,2'R)-2,2'-((((2S,3R,4R,5S)-3,4-Dimethyltetrahydrofuran-2,5-diyl)bis(2-methoxy-4,1-phenylene))bis(oxy))bis(1-(3,4-dimethoxyphenyl)propan-1-ol)

- (1R,2R)-1-(3,4-dimethoxyphenyl)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-2-(3,4-dimethoxyphenyl)-2-hydroxy-1-methyl-ethoxy]-3-methoxy-phenyl]-3,4-dimethyl-tetrahydrofuran-2-yl]-2-methoxy-phenoxy]propan-1-ol

- Q27135282

- Manassantin A; Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-, (aR,a'R)-; (-)-Manassantin A; HNP 98701C; Manassantin A; Saucernetin A

- 88497-87-4

- AKOS040762018

- CHEBI:66663

-

- インチ: 1S/C42H52O11/c1-23-24(2)42(30-14-18-34(38(22-30)50-10)52-26(4)40(44)28-12-16-32(46-6)36(20-28)48-8)53-41(23)29-13-17-33(37(21-29)49-9)51-25(3)39(43)27-11-15-31(45-5)35(19-27)47-7/h11-26,39-44H,1-10H3/t23-,24-,25-,26-,39+,40+,41+,42+/m1/s1

- InChIKey: ZGXXNVOBEIRACL-VOGCUZRYSA-N

- SMILES: C[C@@H]1[C@@H](C)[C@@H](C2C=CC(O[C@H](C)[C@@H](C3C=CC(OC)=C(OC)C=3)O)=C(OC)C=2)O[C@@H]1C1C=CC(O[C@H](C)[C@@H](C2C=CC(OC)=C(OC)C=2)O)=C(OC)C=1

計算された属性

- 精确分子量: 732.35100

- 同位素质量: 732.350963

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 11

- 重原子数量: 53

- 回転可能化学結合数: 18

- 複雑さ: 957

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 6

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 6.7

- トポロジー分子極性表面積: 124

じっけんとくせい

- 密度みつど: 1.172±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 82-85 ºC

- Solubility: Insuluble (2.7E-4 g/L) (25 ºC),

- PSA: 123.53000

- LogP: 7.82800

Manassantin A Security Information

- Signal Word:Warning

- 储存条件:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Manassantin A Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | M162005-10mg |

Manassantin A |

88497-87-4 | 10mg |

$3157.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83243-10MG |

Manassantin A |

88497-87-4 | 10mg |

¥8622.88 | 2025-01-16 | ||

| TRC | M162005-2.5mg |

Manassantin A |

88497-87-4 | 2.5mg |

$ 800.00 | 2023-09-07 | ||

| TargetMol Chemicals | TN4489-10mg |

Manassantin A |

88497-87-4 | 10mg |

¥ 7700 | 2024-07-19 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83243-10MG |

88497-87-4 | 10MG |

¥10482.15 | 2023-01-06 | |||

| TRC | M162005-1mg |

Manassantin A |

88497-87-4 | 1mg |

$345.00 | 2023-05-18 | ||

| PhytoLab | 83243-1000mg |

Manassantin A |

88497-87-4 | ≥ 98.0 % | 1000mg |

€30900 | 2023-10-25 | |

| PhytoLab | 83243-50mg |

Manassantin A |

88497-87-4 | ≥ 98.0 % | 50mg |

€1854 | 2023-10-25 | |

| PhytoLab | 83243-500mg |

Manassantin A |

88497-87-4 | ≥ 98.0 % | 500mg |

€16480 | 2023-10-25 | |

| TargetMol Chemicals | TN4489-1 ml * 10 mm |

Manassantin A |

88497-87-4 | 1 ml * 10 mm |

¥ 7800 | 2024-07-19 |

Manassantin A 合成方法

Synthetic Circuit 1

Synthetic Circuit 2

1.2 Solvents: Dichloromethane ; 1 h, rt

1.3 Solvents: Water ; pH 8

2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux

2.2 Solvents: Tetrahydrofuran ; -50 °C; 1 h, -40 °C

2.3 Reagents: Ammonium chloride Solvents: Water

3.1 Solvents: Methanol ; 16 h, rt

Synthetic Circuit 3

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 25 °C

2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ; 30 min, 25 °C

2.2 Solvents: Tetrahydrofuran ; 30 min, 25 °C; 25 °C → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

3.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ; 1 h, 25 °C; 10 h, 25 °C

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Ethyl acetate ; 4 h, 25 °C

5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ; 10 min, 0 °C

5.2 Solvents: Dichloromethane ; 0 °C → 25 °C; 30 min, 25 °C

5.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

6.1 Reagents: Ammonium borohydride Solvents: Methanol ; 48 h, 25 °C

Synthetic Circuit 4

Synthetic Circuit 5

1.2 Solvents: Tetrahydrofuran ; 30 min, 25 °C; 25 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

2.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ; 1 h, 25 °C; 10 h, 25 °C

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Ethyl acetate ; 4 h, 25 °C

4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ; 10 min, 0 °C

4.2 Solvents: Dichloromethane ; 0 °C → 25 °C; 30 min, 25 °C

4.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

5.1 Reagents: Ammonium borohydride Solvents: Methanol ; 48 h, 25 °C

Synthetic Circuit 6

1.2 Solvents: Dichloromethane ; 0 °C → 25 °C; 30 min, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

2.1 Reagents: Ammonium borohydride Solvents: Methanol ; 48 h, 25 °C

Synthetic Circuit 7

2.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ; 1.5 h, -40 °C; -40 °C → 0 °C

2.2 Reagents: Water

3.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane , Hexane ; 0 °C; 1 h, 0 °C → rt; rt → 15 °C

3.2 Solvents: Dichloromethane ; 1 h, rt

3.3 Solvents: Water ; pH 8

4.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux

4.2 Solvents: Tetrahydrofuran ; -50 °C; 1 h, -40 °C

4.3 Reagents: Ammonium chloride Solvents: Water

5.1 Solvents: Methanol ; 16 h, rt

Synthetic Circuit 8

1.2 Reagents: Water

2.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 3 h, -78 °C → -10 °C; 2 h, 0 °C

2.2 Reagents: Water

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, rt

4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 20 min, rt

5.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ; 1.5 h, -40 °C; -40 °C → 0 °C

5.2 Reagents: Water

6.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane , Hexane ; 0 °C; 1 h, 0 °C → rt; rt → 15 °C

6.2 Solvents: Dichloromethane ; 1 h, rt

6.3 Solvents: Water ; pH 8

7.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux

7.2 Solvents: Tetrahydrofuran ; -50 °C; 1 h, -40 °C

7.3 Reagents: Ammonium chloride Solvents: Water

8.1 Solvents: Methanol ; 16 h, rt

Synthetic Circuit 9

2.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ; 10 min, 0 °C

2.2 Solvents: Dichloromethane ; 0 °C → 25 °C; 30 min, 25 °C

2.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

3.1 Reagents: Ammonium borohydride Solvents: Methanol ; 48 h, 25 °C

Synthetic Circuit 10

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 20 min, rt

3.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ; 1.5 h, -40 °C; -40 °C → 0 °C

3.2 Reagents: Water

4.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane , Hexane ; 0 °C; 1 h, 0 °C → rt; rt → 15 °C

4.2 Solvents: Dichloromethane ; 1 h, rt

4.3 Solvents: Water ; pH 8

5.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux

5.2 Solvents: Tetrahydrofuran ; -50 °C; 1 h, -40 °C

5.3 Reagents: Ammonium chloride Solvents: Water

6.1 Solvents: Methanol ; 16 h, rt

Synthetic Circuit 11

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Ethyl acetate ; 4 h, 25 °C

3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ; 10 min, 0 °C

3.2 Solvents: Dichloromethane ; 0 °C → 25 °C; 30 min, 25 °C

3.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

4.1 Reagents: Ammonium borohydride Solvents: Methanol ; 48 h, 25 °C

Synthetic Circuit 12

1.2 Solvents: Tetrahydrofuran ; -50 °C; 1 h, -40 °C

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Solvents: Methanol ; 16 h, rt

Synthetic Circuit 13

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 25 °C

2.1 Reagents: Calcium chloride Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ; 4 h, 25 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; 25 °C

3.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ; 30 min, 25 °C

3.2 Solvents: Tetrahydrofuran ; 1 h, 25 °C; 25 °C → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Ethyl acetate ; 4 h, 25 °C

5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ; 10 min, 0 °C

5.2 Solvents: Dichloromethane ; 0 °C → 25 °C; 30 min, 25 °C

5.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

6.1 Reagents: Ammonium borohydride Solvents: Methanol ; 48 h, 25 °C

Synthetic Circuit 14

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 25 °C

2.1 Reagents: Calcium chloride Solvents: Dichloromethane ; 10 min, 25 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; 25 °C

3.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ; 30 min, 25 °C

3.2 Solvents: Tetrahydrofuran ; 30 min, 25 °C; 25 °C → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

4.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ; 1 h, 25 °C; 10 h, 25 °C

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Ethyl acetate ; 4 h, 25 °C

6.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ; 10 min, 0 °C

6.2 Solvents: Dichloromethane ; 0 °C → 25 °C; 30 min, 25 °C

6.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

7.1 Reagents: Ammonium borohydride Solvents: Methanol ; 48 h, 25 °C

Synthetic Circuit 15

1.2 Reagents: Water

2.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 20 min, rt

4.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ; 1.5 h, -40 °C; -40 °C → 0 °C

4.2 Reagents: Water

5.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane , Hexane ; 0 °C; 1 h, 0 °C → rt; rt → 15 °C

5.2 Solvents: Dichloromethane ; 1 h, rt

5.3 Solvents: Water ; pH 8

6.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux

6.2 Solvents: Tetrahydrofuran ; -50 °C; 1 h, -40 °C

6.3 Reagents: Ammonium chloride Solvents: Water

7.1 Solvents: Methanol ; 16 h, rt

Synthetic Circuit 16

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 25 °C

2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ; 30 min, 25 °C

2.2 Solvents: Tetrahydrofuran ; 1 h, 25 °C; 25 °C → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Ethyl acetate ; 4 h, 25 °C

4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ; 10 min, 0 °C

4.2 Solvents: Dichloromethane ; 0 °C → 25 °C; 30 min, 25 °C

4.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

5.1 Reagents: Ammonium borohydride Solvents: Methanol ; 48 h, 25 °C

Synthetic Circuit 17

1.2 Solvents: Tetrahydrofuran ; 1 h, 25 °C; 25 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Ethyl acetate ; 4 h, 25 °C

3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ; 10 min, 0 °C

3.2 Solvents: Dichloromethane ; 0 °C → 25 °C; 30 min, 25 °C

3.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

4.1 Reagents: Ammonium borohydride Solvents: Methanol ; 48 h, 25 °C

Synthetic Circuit 18

1.2 Reagents: Water

2.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane , Hexane ; 0 °C; 1 h, 0 °C → rt; rt → 15 °C

2.2 Solvents: Dichloromethane ; 1 h, rt

2.3 Solvents: Water ; pH 8

3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux

3.2 Solvents: Tetrahydrofuran ; -50 °C; 1 h, -40 °C

3.3 Reagents: Ammonium chloride Solvents: Water

4.1 Solvents: Methanol ; 16 h, rt

Manassantin A Raw materials

- Magnesium, bromo[3-methoxy-4-(phenylmethoxy)phenyl]-

- Phenol, 4,4'-(tetrahydro-3,4-dimethyl-2,5-furandiyl)bis[2-methoxy-, (2S,3R,4R,5S)-

- (αR,βR,γR,δS)-3-Methoxy-δ-(methoxymethoxy)-α-[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]-β,γ-dimethyl-4-(phenylmethoxy)benzenebutanol

- 2-Methoxy-4-[(2S,3R,4R,5S)-tetrahydro-5-[3-methoxy-4-(phenylmethoxy)phenyl]-3,4-dimethyl-2-furanyl]phenol

- 1,1′-Dimethyl (2R,2′R)-2,2′-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy]]bis[propanoate]

- Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2S)-

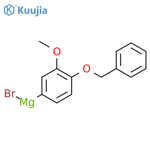

- 4-Bromo-1,2-dimethoxybenzene

- Phenol, 2-methoxy-4-[(2S,3R,4R,5S)-tetrahydro-5-[3-methoxy-4-(phenylmethoxy)phenyl]-3,4-dimethyl-2-furanyl]-, 1-(4-nitrobenzoate)

- (αR,βR,γR,δS)-α-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-δ-(methoxymethoxy)-β,γ-dimethyl-4-(phenylmethoxy)benzenebutanol

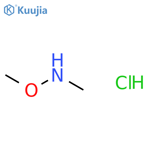

- N,O-Dimethylhydroxylamine hydrochloride

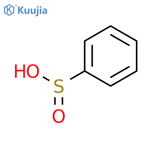

- Benzenesulfinic acid

Manassantin A Preparation Products

Manassantin A 関連文献

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

4. Back matter

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

Manassantin Aに関する追加情報

Manassantin A (CAS No. 88497-87-4): A Promising Compound in the Field of Natural Products

Manassantin A (CAS No. 88497-87-4) is a naturally occurring compound that has garnered significant attention in the field of natural products and medicinal chemistry. Derived from the plant Illicium dunnianum, this compound has been extensively studied for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This comprehensive overview aims to provide a detailed insight into the structure, synthesis, biological activities, and potential therapeutic applications of Manassantin A.

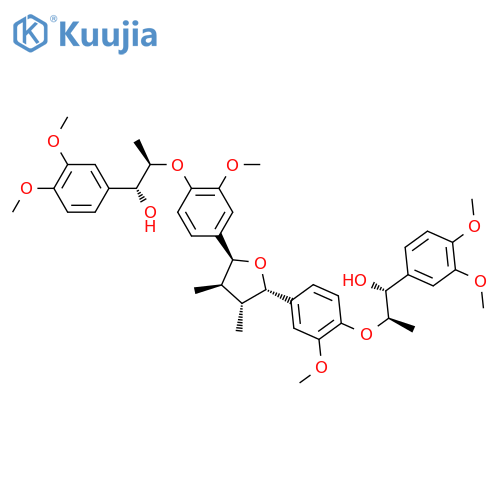

The chemical structure of Manassantin A is characterized by a complex framework that includes multiple chiral centers and a unique bicyclic system. This intricate structure has posed significant challenges in its total synthesis, leading to numerous synthetic strategies being developed by research groups worldwide. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the core skeleton of the molecule, followed by selective functional group manipulations to achieve the final product.

In recent years, the biological activities of Manassantin A have been extensively investigated. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings have implications for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Manassantin A has demonstrated significant anti-cancer properties, particularly against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further drug development.

Beyond its anti-inflammatory and anti-cancer activities, Manassantin A has also been studied for its neuroprotective effects. Research has shown that this compound can protect neurons from oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These neuroprotective properties are attributed to its ability to modulate intracellular signaling pathways involved in neuronal survival and function.

The potential therapeutic applications of Manassantin A have led to increased interest in its clinical development. Several preclinical studies have demonstrated its safety and efficacy in animal models, paving the way for future clinical trials. However, challenges such as low solubility and poor bioavailability need to be addressed to optimize its therapeutic potential. To overcome these limitations, researchers are exploring various drug delivery systems, including nanoparticles and prodrugs, to enhance the pharmacokinetic properties of Manassantin A.

In conclusion, Manassantin A (CAS No. 88497-87-4) is a multifaceted natural product with a wide range of biological activities that hold promise for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel treatments for inflammatory diseases, cancer, and neurodegenerative disorders.

88497-87-4 (Manassantin A) Related Products

- 1177-14-6(DL-Syringaresinol)

- 13060-14-5(Yangambin)

- 27003-73-2(Lariciresinol)

- 105256-12-0(3-Furanmethanol,tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-,(2R,3S,4S)-rel-)

- 487-39-8(Phillygenin)

- 487-36-5(Pinoresinol)

- 10061-38-8(Phenol,4,4'-[(1R,3aS,4S,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-(9CI))

- 31008-18-1(Magnolin)

- 24192-64-1(1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-)

- 21453-69-0((+)-Syringaresinol)